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Compound of Interest

Compound Name: Aldoxorubicin Hydrochloride

Cat. No.: B10815357 Get Quote

An In-depth Whitepaper for Researchers and Drug
Development Professionals
This technical guide provides a comprehensive overview of the discovery, development,

mechanism of action, and clinical evaluation of aldoxorubicin hydrochloride. The information

is intended for researchers, scientists, and professionals involved in the field of drug

development.

Introduction: The Rationale Behind Aldoxorubicin
Doxorubicin, an anthracycline antibiotic, has been a cornerstone of chemotherapy for various

cancers, including soft tissue sarcomas, for decades. However, its clinical utility is often limited

by significant dose-dependent cardiotoxicity.[1] This critical side effect prompted the

development of strategies to enhance the therapeutic index of doxorubicin, aiming to increase

its concentration at the tumor site while minimizing systemic exposure and associated

toxicities.

Aldoxorubicin hydrochloride (formerly known as INNO-206) emerged from these efforts as a

novel, tumor-targeted prodrug of doxorubicin.[1][2] It was rationally designed to overcome the

limitations of conventional doxorubicin by leveraging the unique physiological characteristics of

the tumor microenvironment. Aldoxorubicin is chemically described as the (6-maleimidocaproyl)

hydrazone of doxorubicin.[2] This structure consists of doxorubicin attached to an acid-
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sensitive linker, which in turn has a high affinity for albumin, the most abundant protein in

human plasma.

The core concept behind aldoxorubicin is to utilize albumin as a natural carrier to transport the

cytotoxic payload to the tumor tissue. Tumors are known to actively accumulate albumin to

support their rapid growth and proliferation.[3][4] Once the aldoxorubicin-albumin conjugate

reaches the acidic environment of the tumor, the acid-labile linker is cleaved, releasing free

doxorubicin to exert its anti-cancer effects directly within the tumor.[1][2] This targeted delivery

mechanism was designed to increase the therapeutic dose of doxorubicin that can be

administered while mitigating the risk of off-target toxicities, particularly cardiotoxicity.[3]

Mechanism of Action
The mechanism of action of aldoxorubicin is a multi-step process that relies on its unique

chemical structure and the physiological properties of both circulating albumin and the tumor

microenvironment.

Intravenous Administration and Albumin Binding: Following intravenous administration, the

maleimide moiety of the aldoxorubicin linker rapidly and covalently binds to the free thiol

group of cysteine-34 on circulating serum albumin.[1][5] This forms a stable aldoxorubicin-

albumin conjugate in the bloodstream.

Tumor Accumulation: The aldoxorubicin-albumin conjugate circulates throughout the body.

Due to the enhanced permeability and retention (EPR) effect, which is characteristic of many

solid tumors, and the high metabolic demand of cancer cells for albumin, the conjugate

preferentially accumulates in the tumor tissue.[4]

Acid-Catalyzed Cleavage: The tumor microenvironment is typically more acidic (pH 6.5-7.2)

than normal physiological pH (7.4).[5] This acidic milieu catalyzes the hydrolysis of the acid-

sensitive hydrazone linker in the aldoxorubicin molecule.[1]

Release of Doxorubicin and Cytotoxic Effect: The cleavage of the linker releases free

doxorubicin directly within the tumor interstitium and inside cancer cells following

endocytosis. The released doxorubicin then exerts its cytotoxic effects through its well-

established mechanisms, which include intercalation into DNA, inhibition of topoisomerase II,

and the generation of reactive oxygen species, ultimately leading to cancer cell death.[1]
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Mechanism of Action of Aldoxorubicin
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Phase III Clinical Trial Workflow (NCT02049905)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States
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